(S)-(+)-2-Phenylbutyric acid

Descripción general

Descripción

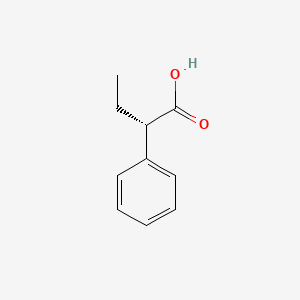

(S)-(+)-2-Phenylbutyric acid is an organic compound with the molecular formula C10H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. The (S)-(+)-enantiomer is the specific form of this compound that exhibits optical activity, rotating plane-polarized light in a specific direction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Phenylbutyric acid can be synthesized through several methods:

Asymmetric Hydrogenation: One common method involves the asymmetric hydrogenation of 2-phenylbutenoic acid using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.

Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-bromobutyrate, followed by hydrolysis to yield this compound.

Enzymatic Resolution: Enzymatic resolution of racemic 2-phenylbutyric acid using lipases can also be employed to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation due to its efficiency and high yield. The use of chiral catalysts in this process ensures the desired enantiomer is produced with minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-2-Phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride can be used for converting the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed:

Oxidation: Formation of phenylbutanone or phenylbutanal.

Reduction: Formation of 2-phenylbutanol.

Substitution: Formation of various substituted phenylbutyric acid derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Urea Cycle Disorders

(S)-(+)-2-Phenylbutyric acid is primarily used in the treatment of urea cycle disorders, particularly in patients with deficiencies in specific enzymes. It acts as an ammonia scavenger, facilitating the excretion of nitrogen waste through the formation of phenylacetylglutamine. This is crucial for managing hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which can lead to severe neurological complications . -

Amyotrophic Lateral Sclerosis (ALS)

The sodium salt form of this compound, sodium phenylbutyrate, is used in combination with tauroursodeoxycholic acid for treating ALS. This combination therapy aims to reduce neurodegeneration and improve patient outcomes by modulating cellular stress responses . -

Maple Syrup Urine Disease (MSUD)

Recent studies have indicated that this compound may help lower branched-chain amino acids (BCAAs) in patients with MSUD. This is significant as elevated BCAAs can be neurotoxic. The compound enhances the activity of the branched-chain alpha-keto acid dehydrogenase complex, thus providing a biochemical mechanism for its therapeutic effects in this metabolic disorder . -

Cancer Research

Preliminary studies suggest that this compound possesses antineoplastic properties, promoting apoptosis and growth arrest in cancer cells. Its role as a histone deacetylase inhibitor suggests potential applications in cancer therapy by modifying gene expression related to tumor growth and survival .

Case Studies

- Clinical Trials on Urea Cycle Disorders : A phase II clinical trial demonstrated that sodium phenylbutyrate effectively reduced blood ammonia levels in patients with urea cycle disorders when combined with dietary restrictions .

- Research on ALS : Studies showed that patients treated with sodium phenylbutyrate exhibited slower disease progression compared to those receiving standard care alone, highlighting its potential as a neuroprotective agent .

- MSUD Treatment Studies : In vitro studies indicated that treatment with this compound led to increased enzyme activity in fibroblasts from MSUD patients, correlating with reduced levels of neurotoxic metabolites .

Mecanismo De Acción

The mechanism of action of (S)-(+)-2-Phenylbutyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can influence pathways related to inflammation and pain modulation, potentially through the inhibition of specific enzymes or receptors.

Comparación Con Compuestos Similares

2-Phenylpropionic Acid: Similar in structure but with a shorter carbon chain.

2-Phenylbutanoic Acid: The racemic mixture of 2-Phenylbutyric acid.

2-Phenylvaleric Acid: Similar structure with a longer carbon chain.

Uniqueness: (S)-(+)-2-Phenylbutyric acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its racemic mixture or other similar compounds. Its enantiomeric purity is crucial for its specific applications in pharmaceuticals and organic synthesis.

Actividad Biológica

(S)-(+)-2-Phenylbutyric acid, also known as phenylbutyric acid, is an organic compound that has garnered significant attention due to its diverse biological activities. This compound is primarily known for its therapeutic applications in treating urea cycle disorders, but recent studies have expanded its potential uses in various medical fields, including oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and clinical implications.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation. By inhibiting HDAC, this compound can promote the expression of genes involved in apoptosis and cell cycle regulation, making it a candidate for cancer therapy .

- Ammonia Scavenging : It serves as an ammonia scavenger in patients with urea cycle disorders by facilitating the excretion of nitrogen in the form of phenylacetylglutamine. This process helps to lower elevated ammonia levels in the blood, which can be toxic .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation in various tissues, including the intestines. This effect is achieved by modulating inflammatory pathways and improving oxidative status .

- Antineoplastic Properties : Studies have shown that this compound can induce growth arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent .

Pharmacodynamics and Clinical Applications

The pharmacodynamics of this compound reveal its broad spectrum of action across different biological systems:

- Urea Cycle Disorders : It is primarily used to manage hyperammonemia due to urea cycle disorders. Clinical trials have demonstrated significant reductions in plasma ammonia levels among treated patients .

- Neurological Disorders : Recent findings suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as epilepsy and other neurodegenerative diseases .

Table 1: Summary of Key Studies on this compound

Clinical Implications

- Urea Cycle Disorders : The administration of sodium phenylbutyrate (a prodrug form) has been shown to effectively manage ammonia levels in pediatric patients with urea cycle disorders, leading to improved clinical outcomes .

- Cancer Research : Ongoing studies are investigating the efficacy of this compound as an adjunct therapy in various cancers, focusing on its ability to enhance the effects of traditional chemotherapeutic agents through HDAC inhibition .

- Neurological Applications : Preliminary research suggests that this compound may help mitigate symptoms associated with epilepsy by enhancing neuronal function and reducing excitotoxicity .

Propiedades

IUPAC Name |

(2S)-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313360 | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4286-15-1 | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PGV95391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can (S)-2-Phenylbutanoic acid differentiate between enantiomers of chiral amines?

A1: Yes, (S)-2-Phenylbutanoic acid has demonstrated its ability to distinguish between enantiomers of chiral amines through a process called enantiomer-differentiating acylation or kinetic resolution. [] This process relies on the different reaction rates of each enantiomer with the chiral acid, leading to a preference for one enantiomeric product over the other. This selectivity makes (S)-2-Phenylbutanoic acid valuable in chiral synthesis and resolution. [] For example, research has shown its effectiveness in the kinetic resolution of racemic α-substituted benzylamines. [] Interestingly, the enantioselectivity of this reaction was found to be significantly influenced by the reaction medium. While (R)-amines reacted preferentially in organic solvents, a preference for (S)-amines was observed in aqueous media, highlighting the role of solvent effects on chiral recognition. []

Q2: Can (S)-2-Phenylbutanoic acid be used as a chiral imprint molecule for the development of enantioselective sensors?

A2: Yes, research demonstrates that (S)-2-Phenylbutanoic acid can be used as a chiral imprint molecule in thin TiO2 films for the development of enantioselective sensors. [] In this context, the acid is used in a process called molecular imprinting, where it acts as a template during the formation of the TiO2 film. [] The imprinting process involves hydrolyzing a titanium (IV) butoxide complex of the acid on the sensor surface, followed by removal of the acid, leaving behind chiral cavities that exhibit selectivity towards the imprinted enantiomer. [] Studies have shown that sensors imprinted with (S)-2-Phenylbutanoic acid exhibit chiroselectivity and chirospecificity, meaning they can distinguish between enantiomers and even recognize structurally similar molecules with different chiralities. [] This technology holds promise for developing highly selective sensors for various applications, including chiral analysis in pharmaceuticals, food, and environmental monitoring.

Q3: Can (S)-2-Phenylbutanoic acid be used in the kinetic resolution of racemic amines using chiral 2-halopyridinium salts?

A3: Yes, (S)-2-Phenylbutanoic acid has been successfully employed in the kinetic resolution of various racemic amines alongside chiral 2-halopyridinium salts. [] In this application, a specific chiral 2-halopyridinium salt, (S)-(+)-2-chloro-1-(1-cyclohexylethyl)-3-ethyl-6-methylpyridinium tetrafluoroborate, was used in conjunction with (S)-(+)-2-Phenylbutanoic acid to achieve kinetic resolution. [] While the specific mechanism and extent of resolution may vary depending on the amine substrate, this research showcases the potential of combining (S)-2-Phenylbutanoic acid with other chiral reagents for efficient enantiomeric separation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.